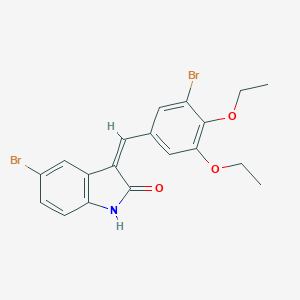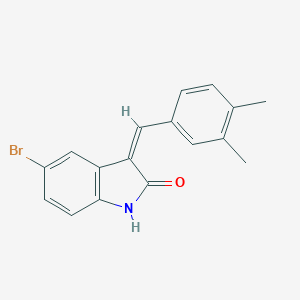![molecular formula C22H24N4O2S2 B307882 7-Acetyl-3-(hexylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307882.png)
7-Acetyl-3-(hexylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetyl-3-(hexylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzoxazepine derivatives, which have been reported to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 7-Acetyl-3-(hexylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the activity of various enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess antimicrobial, antifungal, and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Acetyl-3-(hexylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its potent anticancer activity and its ability to inhibit the growth of various microorganisms. However, the limitations of using this compound include its relatively complex synthesis method and limited availability.
Orientations Futures
There are several future directions that can be explored in the research of 7-Acetyl-3-(hexylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. These include the development of more efficient synthetic methods, the investigation of the compound's mechanism of action, and the evaluation of its potential applications in other fields such as agriculture and environmental science.
In conclusion, this compound is a novel compound that has shown significant potential in various fields of scientific research. Its potent anticancer activity, antimicrobial, antifungal, and antiviral properties make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 7-Acetyl-3-(hexylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been reported in the literature. The synthetic route involves the reaction of 3-(hexylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazin-4(5H)-one with acetyl chloride in the presence of a base, followed by cyclization with 2-aminophenol in the presence of a catalyst.
Applications De Recherche Scientifique
7-Acetyl-3-(hexylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess antimicrobial, antifungal, and antiviral properties.
Propriétés
Formule moléculaire |
C22H24N4O2S2 |
|---|---|
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
1-(3-hexylsulfanyl-6-thiophen-3-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C22H24N4O2S2/c1-3-4-5-8-12-30-22-23-20-19(24-25-22)17-9-6-7-10-18(17)26(15(2)27)21(28-20)16-11-13-29-14-16/h6-7,9-11,13-14,21H,3-5,8,12H2,1-2H3 |
Clé InChI |
JMETZEHGPNETLT-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CSC=C4)C(=O)C)N=N1 |
SMILES canonique |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CSC=C4)C(=O)C)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307799.png)
![3-[(2-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307801.png)
![2-Methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenyl propanoate](/img/structure/B307804.png)
![2-Methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-nitrophenyl propanoate](/img/structure/B307805.png)

![8-[(2-Chlorobenzyl)oxy]-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307812.png)

![(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307814.png)
![3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307815.png)
![(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307816.png)

![6-(2-Furyl)-3-(heptylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307821.png)
![5-bromo-3-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B307822.png)
![6-(3-Chloro-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307824.png)